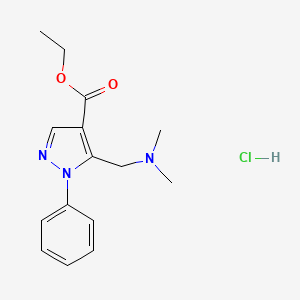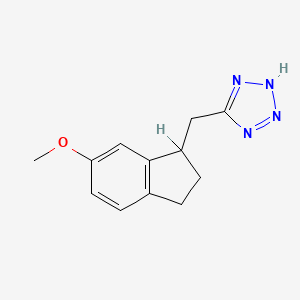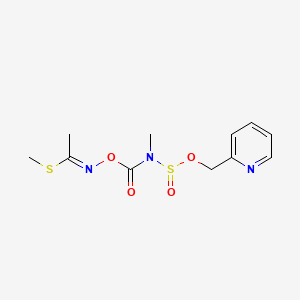
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- is a chemical compound known for its unique structure and properties. This compound belongs to the tropane alkaloid family, which is characterized by a bicyclic structure containing nitrogen. Tropane alkaloids are known for their pharmacological activities and are often found in plants like Atropa belladonna and Datura stramonium.
Méthodes De Préparation
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- involves several steps, typically starting with the preparation of the tropane skeleton. The synthetic route may include:
Formation of the Tropane Skeleton: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-alpha position can be introduced through selective reduction or hydroxylation reactions.
Esterification: The final step involves the esterification of the hydroxyl group with diphenylfluoroacetic acid under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tropane derivatives.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and affecting neurotransmission pathways. The specific pathways involved depend on the receptor subtype and the biological context.
Comparaison Avec Des Composés Similaires
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- can be compared with other tropane derivatives such as:
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-: Similar in structure but with different ester groups, leading to variations in pharmacological activity.
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (+)-: Another derivative with a different ester group, affecting its chemical and biological properties.
The uniqueness of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- lies in its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
87421-57-6 |
|---|---|
Formule moléculaire |
C22H24FNO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-fluoro-2,2-diphenylacetate |
InChI |
InChI=1S/C22H24FNO2/c1-24-18-12-14-19(24)20(15-13-18)26-21(25)22(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3/t18-,19+,20-/m0/s1 |
Clé InChI |
PXPFOIYLNCPFCA-ZCNNSNEGSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)F |
SMILES canonique |
CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















